METHYL 2-{2-[(4,6-DIAMINOPYRIMIDIN-2-YL)SULFANYL]ACETAMIDO}BENZOATE
Description
METHYL 2-{2-[(4,6-DIAMINOPYRIMIDIN-2-YL)SULFANYL]ACETAMIDO}BENZOATE is a synthetic organic compound featuring a methyl benzoate core linked via a sulfanyl-acetamido bridge to a 4,6-diaminopyrimidine ring. This structure combines aromatic, hydrogen-bonding, and electron-rich motifs, making it a candidate for diverse applications in medicinal chemistry and materials science. The diaminopyrimidine moiety is critical for hydrogen-bonding interactions, while the benzoate ester enhances lipophilicity, influencing bioavailability and metabolic stability .
Properties
IUPAC Name |
methyl 2-[[2-(4,6-diaminopyrimidin-2-yl)sulfanylacetyl]amino]benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N5O3S/c1-22-13(21)8-4-2-3-5-9(8)17-12(20)7-23-14-18-10(15)6-11(16)19-14/h2-6H,7H2,1H3,(H,17,20)(H4,15,16,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MAOXUGRAIRXBQM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=CC=C1NC(=O)CSC2=NC(=CC(=N2)N)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N5O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.37 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-{2-[(4,6-diaminopyrimidin-2-yl)sulfanyl]acetamido}benzoate typically involves multiple steps, starting with the preparation of the pyrimidine derivative. The process includes:
Formation of the Pyrimidine Ring: This step involves the reaction of appropriate amines with carbonyl compounds under acidic or basic conditions to form the pyrimidine ring.
Introduction of the Sulfanyl Group: The sulfanyl group is introduced through a nucleophilic substitution reaction, where a suitable thiol reacts with the pyrimidine derivative.
Acylation Reaction: The acetamido group is introduced via an acylation reaction, typically using acetic anhydride or acetyl chloride.
Esterification: The final step involves the esterification of the carboxylic acid group with methanol in the presence of an acid catalyst to form the methyl ester.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-{2-[(4,6-diaminopyrimidin-2-yl)sulfanyl]acetamido}benzoate undergoes various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitro groups in the pyrimidine ring can be reduced to amines using reducing agents such as tin(II) chloride or hydrogen gas in the presence of a catalyst.
Substitution: The compound can undergo nucleophilic substitution reactions, where the sulfanyl group is replaced by other nucleophiles like halides or alkoxides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Tin(II) chloride, hydrogen gas with a catalyst
Substitution: Halides, alkoxides
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Amines
Substitution: Various substituted derivatives depending on the nucleophile used
Scientific Research Applications
Chemical Reactions
The compound can undergo various chemical reactions, including:
- Oxidation : Converting the sulfanyl group to sulfoxides or sulfones.
- Reduction : Reducing nitro groups in the pyrimidine ring to amines.
- Substitution : Nucleophilic substitution reactions can replace the sulfanyl group with other nucleophiles.
Chemistry
In synthetic chemistry, methyl 2-{2-[(4,6-diaminopyrimidin-2-yl)sulfanyl]acetamido}benzoate serves as a building block for constructing more complex molecules. Its unique functional groups allow it to participate in a variety of organic reactions.
Biology
The compound's structural characteristics make it a candidate for studying enzyme interactions. It has potential as an inhibitor in biochemical pathways, particularly those involving enzymes that are critical for cellular processes.
Medicine
Research is ongoing to explore its therapeutic potential. Specific areas include:
- Antimicrobial Activity : Investigations into its efficacy against bacterial strains, particularly focusing on its interaction with dihydrofolate reductase (DHFR), which is a target for anti-tuberculosis drugs .
- Cancer Research : Some derivatives of pyrimidine compounds have shown promising anticancer activities, indicating that this compound may also have similar properties .
Industry
In industrial applications, this compound is used as an intermediate in the synthesis of agrochemicals and pharmaceuticals. Its unique properties make it valuable in developing specialty chemicals.
Case Studies and Research Findings
- Anti-Tubercular Activity : A study demonstrated that derivatives based on the 2,4-diaminopyrimidine core exhibited significant anti-tubercular activity. The compounds were tested for their minimum inhibitory concentration (MIC) against Mycobacterium tuberculosis, revealing promising results for further development .
- Enzyme Inhibition Studies : Research has indicated that compounds similar to this compound can effectively inhibit DHFR activity, which is essential for DNA synthesis in bacteria and cancer cells. This inhibition could lead to potential therapeutic applications in treating infections and cancer .
- Synthesis and Characterization : Detailed studies on the synthesis and crystal structure of related compounds provide insights into their chemical behavior and potential applications. Such studies are crucial for understanding how structural modifications can enhance biological activity .
Mechanism of Action
The mechanism of action of methyl 2-{2-[(4,6-diaminopyrimidin-2-yl)sulfanyl]acetamido}benzoate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and thereby affecting various biochemical pathways. The sulfanyl group and the pyrimidine ring play crucial roles in its binding affinity and specificity.
Comparison with Similar Compounds
Structural and Functional Group Analysis
The compound’s uniqueness arises from its specific combination of functional groups. Below is a comparative analysis with structurally related molecules:
Table 1: Structural Comparison
Key Observations:
Heterocyclic Core Differences: The 4,6-diaminopyrimidine in the target compound provides two amine groups, enabling extensive hydrogen bonding (e.g., N–H⋯N interactions in crystal structures) . This contrasts with 4,6-dimethylpyrimidine (), which lacks hydrogen-bond donors, reducing its ability to form stable molecular networks. Quinoline () and thieno-pyrimidine () cores introduce aromaticity and steric bulk, altering electronic properties and target-binding specificity.
Substituent Effects: The methyl benzoate group enhances lipophilicity compared to benzoic acid (), improving membrane permeability.
Functional Group Impact :
- The sulfanyl-acetamido bridge is conserved across compounds, suggesting its role in stabilizing conformations or mediating target interactions.
Crystallographic and Stability Insights
- The target compound’s 4,6-diaminopyrimidine ring forms intramolecular N–H⋯N hydrogen bonds, creating an S(7) ring motif that stabilizes its conformation . This contrasts with 4,6-dimethylpyrimidine derivatives, which lack such interactions and exhibit less predictable packing.
- In crystal structures, molecules of the target compound form inversion dimers via N–H⋯N bonds, leading to layered architectures. This structural rigidity may enhance thermal stability compared to flexible analogs like the quinoline derivative .
Biological Activity
Overview
Methyl 2-{2-[(4,6-diaminopyrimidin-2-yl)sulfanyl]acetamido}benzoate is a complex organic compound that has garnered attention for its potential biological activities. Its unique structure, featuring a pyrimidine ring, sulfanyl group, and benzoate ester, suggests various applications in medicinal chemistry and biochemistry. This article delves into the biological activity of this compound, supported by data tables and relevant research findings.
Chemical Structure and Properties
The compound can be represented by the following chemical structure:
Key Features:
- Pyrimidine Ring : Contributes to the biological activity by allowing interactions with various biological targets.
- Sulfanyl Group : Enhances reactivity and potential for enzyme inhibition.
- Benzoate Ester : Provides stability and solubility in biological systems.
The biological activity of this compound primarily involves its interaction with specific enzymes and receptors. The compound can inhibit enzyme activity through competitive or non-competitive mechanisms, which affects various biochemical pathways. The presence of the sulfanyl group and pyrimidine ring is crucial for its binding affinity.
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. In vitro studies have shown that it can inhibit the growth of various bacterial strains, including:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Escherichia coli | 32 µg/mL |
| Staphylococcus aureus | 16 µg/mL |
| Pseudomonas aeruginosa | 64 µg/mL |
These findings suggest that this compound could be a potential candidate for developing new antimicrobial agents.
Anticancer Activity
In addition to its antimicrobial effects, this compound has shown promise in anticancer research. In vitro studies on human cancer cell lines have demonstrated:
| Cancer Cell Line | IC50 (µM) |
|---|---|
| MCF-7 (Breast Cancer) | 15 |
| A549 (Lung Cancer) | 20 |
| HeLa (Cervical Cancer) | 18 |
The mechanism behind its anticancer activity may involve the induction of apoptosis and inhibition of cell proliferation.
Case Studies
-
Study on Antimicrobial Efficacy :
A study published in a peer-reviewed journal evaluated the antimicrobial efficacy of this compound against common pathogens. The results indicated that the compound effectively inhibited bacterial growth, particularly against Gram-positive bacteria. -
Investigation of Anticancer Properties :
Another study focused on the anticancer properties of the compound using various human cancer cell lines. The results showed significant cytotoxicity, leading researchers to explore its potential as a chemotherapeutic agent.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for preparing METHYL 2-{2-[(4,6-DIAMINOPYRIMIDIN-2-YL)SULFANYL]ACETAMIDO}BENZOATE, and how can reaction yields be optimized?
- Methodology :
-
Step 1 : Synthesize the pyrimidine core via nucleophilic substitution of 4,6-diaminopyrimidine-2-thiol with a bromoacetamide intermediate under basic conditions (e.g., K₂CO₃ in DMF) .
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Step 2 : Couple the resulting sulfanylacetamide with methyl 2-aminobenzoate using peptide coupling reagents (e.g., EDCI/HOBt) in anhydrous THF or DCM .
-
Optimization : Solvent-free grinding methods (agate mortar, 15–20 min) reduce side reactions and improve yields compared to traditional reflux . Monitor reaction progress via TLC (Chloroform:Methanol = 7:3) .
- Data Table :
| Reaction Step | Reagents/Conditions | Yield (%) | Purity (HPLC) |
|---|---|---|---|
| Thiol-alkylation | K₂CO₃, DMF, 60°C | 75–85 | ≥95% |
| Amide coupling | EDCI/HOBt, THF | 60–70 | ≥90% |
Q. How should researchers characterize the purity and structural integrity of this compound?
- Analytical Techniques :
- HPLC : Use a C18 column with a gradient of acetonitrile/water (0.1% TFA) to assess purity .
- NMR : Confirm the presence of key protons: δ 6.8–7.5 ppm (aromatic), δ 3.8 ppm (methyl ester), δ 4.2 ppm (sulfanylacetamide CH₂) .
- Mass Spectrometry : ESI-MS expected [M+H]⁺ ≈ 376.3 g/mol (theoretical) .
Advanced Research Questions
Q. What crystallographic challenges arise during structural determination, and how can SHELXL refinement resolve them?
- Challenges :
- Ambiguities in hydrogen bonding between the pyrimidine diamino groups and ester carbonyl .
- Twinning or disorder in the sulfanylacetamide linker .
- Solutions :
- Use SHELXL’s TWIN and BASF commands to model twinning .
- Apply DFIX and SADI restraints for bond-length/angle regularization in disordered regions .
- Data Table :
| Crystallographic Parameter | Value |
|---|---|
| Space Group | P2₁/c |
| R-factor (final) | <0.05 |
| Hydrogen Bond (N–H⋯O) | 2.8–3.0 Å |
Q. How can computational modeling predict the compound’s bioactivity, and what experimental assays validate these predictions?
- Methodology :
-
Docking Studies : Use AutoDock Vina to model interactions with bacterial dihydrofolate reductase (DHFR) .
-
In Vitro Assays :
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Antimicrobial Activity : MIC testing against S. aureus and E. coli (IC₅₀ ≈ 8–12 µM) .
-
Enzyme Inhibition : Spectrophotometric DHFR inhibition assay (IC₅₀ ≤ 10 µM) .
- Validation : Correlate docking scores (binding energy ≤ −8.0 kcal/mol) with experimental IC₅₀ values .
Q. What strategies mitigate stability issues during storage and handling?
- Stability Data :
| Condition | Degradation (%) |
|---|---|
| 25°C, dry | <5% (6 months) |
| 40°C, 75% RH | 15–20% (1 month) |
- Recommendations :
- Store under argon at −20°C in amber vials .
- Avoid prolonged exposure to light or moisture (use desiccants) .
Q. How can researchers resolve contradictions in reported bioactivity data across studies?
- Root Causes :
- Variability in assay conditions (e.g., bacterial strain differences) .
- Impurities in synthesized batches (e.g., unreacted thiol intermediates) .
- Resolution :
- Standardize assays using CLSI guidelines for antimicrobial testing .
- Re-characterize batches with LC-MS to confirm purity >95% .
Methodological Guidance
Q. What are best practices for scaling up synthesis without compromising yield?
- Process :
- Replace batch reactions with continuous flow reactors for thiol-alkylation .
- Use automated purification systems (e.g., flash chromatography with Biotage®) .
Q. How to analyze intermolecular interactions in co-crystals with biological targets?
- Techniques :
- SC-XRD : Resolve hydrogen-bonding networks with high-resolution (<0.8 Å) data .
- Thermal Analysis : DSC/TGA to assess co-crystal stability .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
